![molecular formula C11H14N4O3S B2492517 Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate CAS No. 891118-65-3](/img/structure/B2492517.png)
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate
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Overview
Description
The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrimidine class . Compounds in this class have been synthesized and studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Scientific Research Applications
Chemical Synthesis and Characterization
The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines through C=N bond reduction involves compounds structurally similar to Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate. This process, facilitated by NaBH4 in the presence of V2O5, underscores the compound's synthetic versatility and potential in creating new chemical entities with unique structural features (Lashmanova et al., 2019).
Mechanistic Insights and Application
The synthesis of novel compounds like Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate demonstrates the applicability of similar structures in exploring mechanisms of reaction and potential applications in fields like antitumor research, showcasing high potency against specific cancer cell lines (Gomha, Muhammad, & Edrees, 2017).
Antituberculous Activity
Compounds analogous to this compound have been evaluated for their antituberculous activity, indicating their potential as structural analogs in the development of new antituberculous agents (Titova et al., 2019).
Ring-chain Isomerism
The study on ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, related to the compound , reveals the influence of solvent and substituent length on isomerization, providing insights into the dynamic behavior of these molecules in solution (Pryadeina et al., 2008).
Spectral and Molecular Docking Analyses
Spectral, DFT/B3LYP, and molecular docking analyses on compounds structurally related to this compound offer valuable data on their electronic structure, reactivity, and potential interaction with biological targets, hinting at applications in designing molecules with specific biological activities (Sert et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been shown to interact with their targets resulting in a variety of biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound could potentially have a broad spectrum of molecular and cellular effects.
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
ethyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-4-18-9(17)7(3)19-11-14-13-10-12-8(16)5-6(2)15(10)11/h5,7H,4H2,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEPFICCZSDMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1C(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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